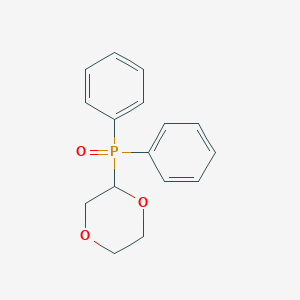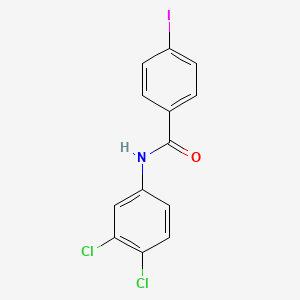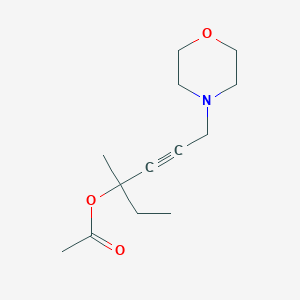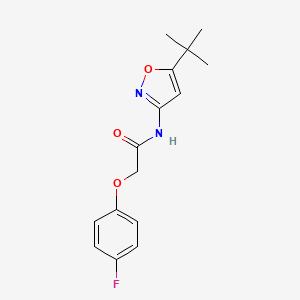
1,4-dioxan-2-yl(diphenyl)phosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dioxan-2-yl(diphenyl)phosphine oxide, also known as DPO, is a highly efficient and versatile photoinitiator that is widely used in the field of polymer chemistry. It has been extensively researched due to its unique properties and its ability to initiate polymerization reactions under mild conditions.
作用机制
The mechanism of action of 1,4-dioxan-2-yl(diphenyl)phosphine oxide involves the absorption of light energy by the 1,4-dioxan-2-yl(diphenyl)phosphine oxide molecule, which leads to the formation of a highly reactive species known as a radical cation. The radical cation then initiates the polymerization reaction by abstracting a hydrogen atom from the monomer or initiator molecule. The resulting radical then reacts with another monomer or initiator molecule, leading to the formation of a polymer chain.
Biochemical and Physiological Effects:
1,4-dioxan-2-yl(diphenyl)phosphine oxide is not known to have any significant biochemical or physiological effects. However, it is important to handle 1,4-dioxan-2-yl(diphenyl)phosphine oxide with care as it is a toxic and irritant compound. It should be handled in a well-ventilated area with appropriate protective equipment.
实验室实验的优点和局限性
1,4-dioxan-2-yl(diphenyl)phosphine oxide has several advantages as a photoinitiator, including its high efficiency, low toxicity, and ability to initiate polymerization reactions under mild conditions. However, it also has some limitations, such as its sensitivity to oxygen and its limited solubility in some solvents. These limitations can be overcome by optimizing the reaction conditions or by using alternative photoinitiators.
未来方向
There are several future directions for the research and development of 1,4-dioxan-2-yl(diphenyl)phosphine oxide. One potential direction is the synthesis of new derivatives of 1,4-dioxan-2-yl(diphenyl)phosphine oxide with improved properties such as increased solubility or sensitivity to different wavelengths of light. Another direction is the use of 1,4-dioxan-2-yl(diphenyl)phosphine oxide in the synthesis of new functional materials such as biomaterials or electronic materials. Finally, the development of new methods for the synthesis of 1,4-dioxan-2-yl(diphenyl)phosphine oxide or its derivatives could lead to more efficient and sustainable production processes.
合成方法
The synthesis of 1,4-dioxan-2-yl(diphenyl)phosphine oxide is a multi-step process that involves the reaction of diphenylphosphine oxide with 1,4-dioxane. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through column chromatography or recrystallization. The yield of 1,4-dioxan-2-yl(diphenyl)phosphine oxide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
1,4-dioxan-2-yl(diphenyl)phosphine oxide has been widely used as a photoinitiator in various polymerization reactions such as radical polymerization, cationic polymerization, and ring-opening polymerization. It has also been used in the synthesis of functional polymers such as hydrogels, conductive polymers, and photovoltaic materials. 1,4-dioxan-2-yl(diphenyl)phosphine oxide has been found to be highly efficient in initiating polymerization reactions under mild conditions, resulting in high-quality polymers with controlled molecular weight and narrow polydispersity.
属性
IUPAC Name |
2-diphenylphosphoryl-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P/c17-20(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-18-11-12-19-16/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBKJIRJPFYMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4933507.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4933522.png)
![2-methyl-5-[4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4933524.png)
![N-[4-(cyanomethyl)phenyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4933537.png)
![1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933538.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B4933562.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4933568.png)
![methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4933581.png)

![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)
